molecular formula C12H18N2O2 B13481153 2-(Sec-butyl)-4-propylpyrimidine-5-carboxylic acid

2-(Sec-butyl)-4-propylpyrimidine-5-carboxylic acid

Cat. No.: B13481153
M. Wt: 222.28 g/mol
InChI Key: GGYJKPOYSZSFTQ-UHFFFAOYSA-N
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Description

2-(Sec-butyl)-4-propylpyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Sec-butyl)-4-propylpyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions typically require acidic or basic catalysts, elevated temperatures, and sometimes the presence of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Catalysts such as Lewis acids or bases are often employed to enhance reaction rates and selectivity. The final product is usually purified through crystallization, distillation, or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Sec-butyl)-4-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.

    Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(Sec-butyl)-4-propylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA and RNA interactions.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(Sec-butyl)-4-propylpyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Sec-butyl)-4-methylpyrimidine-5-carboxylic acid
  • 2-(Sec-butyl)-4-ethylpyrimidine-5-carboxylic acid
  • 2-(Sec-butyl)-4-isopropylpyrimidine-5-carboxylic acid

Uniqueness

2-(Sec-butyl)-4-propylpyrimidine-5-carboxylic acid stands out due to its specific sec-butyl and propyl substituents, which confer unique steric and electronic properties. These properties can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-butan-2-yl-4-propylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H18N2O2/c1-4-6-10-9(12(15)16)7-13-11(14-10)8(3)5-2/h7-8H,4-6H2,1-3H3,(H,15,16)

InChI Key

GGYJKPOYSZSFTQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)C(C)CC

Origin of Product

United States

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